molecular formula C13H9ClO2 B066140 4-(3-Chlorophenoxy)benzaldehyde CAS No. 164522-90-1

4-(3-Chlorophenoxy)benzaldehyde

Cat. No. B066140
CAS RN: 164522-90-1
M. Wt: 232.66 g/mol
InChI Key: BGMYGFFWBQIXHN-UHFFFAOYSA-N
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Description

4-(3-Chlorophenoxy)benzaldehyde (4-CPBA) is an aromatic compound with a wide range of applications in the scientific and industrial fields. It is a colorless liquid with a characteristic odor and a melting point of -43°C. 4-CPBA is a versatile intermediate used in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and fragrances. In addition, it is a useful reagent in the synthesis of several organic compounds.

Scientific Research Applications

  • Synthesis of Diazodibenzyloxy Pyrazolines : In the study "Synthesis and Spectroscopic Characterization of Some Diazodibenzyloxy Pyrazolines from Some Diazodibenzyloxy Chalcones," a related compound, 3-(4-chlorophenylazo)-4-(4-chlorobenzyloxy)benzaldehyde, was synthesized and reacted with various azo-benzoloxy acetophenones to produce chalcones, which were then treated with hydrazine hydrate to yield 3,5-disubstituted pyrazoline compounds. These compounds contain two different azo-linkages and two benzyloxy moieties, and were characterized by FT-IR, 1H-NMR, 13C-NMR, and DEPT-135 spectroscopic methods (Samad, Chawishli, & Hussein, 2015).

  • Stereoselective Synthesis of Epoxy-Amides : The paper "Reaction of aldehydes with stabilized sulfur ylides. Highly stereoselective synthesis of 2,3-epoxy-amides" discusses the reaction of various benzaldehydes, including 4-chloro-benzaldehyde, with N,N-dimethyl-2-(dimethylsulfuranylidene)acetamide, yielding trans-3-phenyl-2,3-glycidamide derivatives. This study demonstrates the utility of benzaldehydes in stereoselective organic synthesis (Fernández, Durante-Lanes, & López-Herrera, 1990).

  • Oxidation of Benzyl Alcohol to Benzaldehyde : The research "Preparation, characterization and application of sulfated Ti-SBA-15 catalyst for oxidation of benzyl alcohol to benzaldehyde" demonstrates the application of mesoporous Ti-SBA-15 treated with chlorosulfonic acid as a catalyst for converting benzyl alcohol to benzaldehyde, a reaction relevant in industries like cosmetics and pharmaceuticals (Sharma, Soni, & Dalai, 2012).

Safety and Hazards

While specific safety and hazard information for “4-(3-Chlorophenoxy)benzaldehyde” is not available, general safety measures for handling chemicals should be followed. This includes using personal protective equipment as required, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

4-(3-chlorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMYGFFWBQIXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445760
Record name 4-(3-Chlorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

164522-90-1
Record name 4-(3-Chlorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Chlorophenoxy)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Chlorophenol (0.52 g, 4 mmol), 4-fluorobenzaldehyde (0.50 g, 4 mmol), and potassium carbonate (0.56 g, 4 mmol) were stirred in DMF (5 mL) at 80° C. for 48 hours. The reaction mixture was diluted with ethyl acetate and washed with water and brine, dried over Na2SO4, filtered and evaporated to give the title compound in 95% yield. 1H NMR (CDCl3, 300 MHz) δ 6.95-7.40 (m, 9H), 7.85-8.31 (m, 4H), 9.94 (s, 1H). MS m/e 233 (M+H)+.
Quantity
0.52 g
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reactant
Reaction Step One
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0.5 g
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reactant
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0.56 g
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reactant
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5 mL
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0 (± 1) mol
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Yield
95%

Synthesis routes and methods II

Procedure details

3-Chlorophenol (1.9 g) was stirred with 4-fluoro-benzaldehyde (1.8 g) and sodium hydride (0.46 g of an 80% suspension in oil) in dimethylformamide (50 ml) at 110° C. under an atmosphere of nitrogen for 16 hours. The solution was diluted with water and extracted with diethyl ether. The ethereal extract was dried (Na2SO4), concentrated and purified by chromatography on silica gel eluting with ethyl acetate-petroleum ether (1:9) to give the title compound as a colourless oil.
Quantity
1.9 g
Type
reactant
Reaction Step One
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1.8 g
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
suspension
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0 (± 1) mol
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reactant
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50 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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